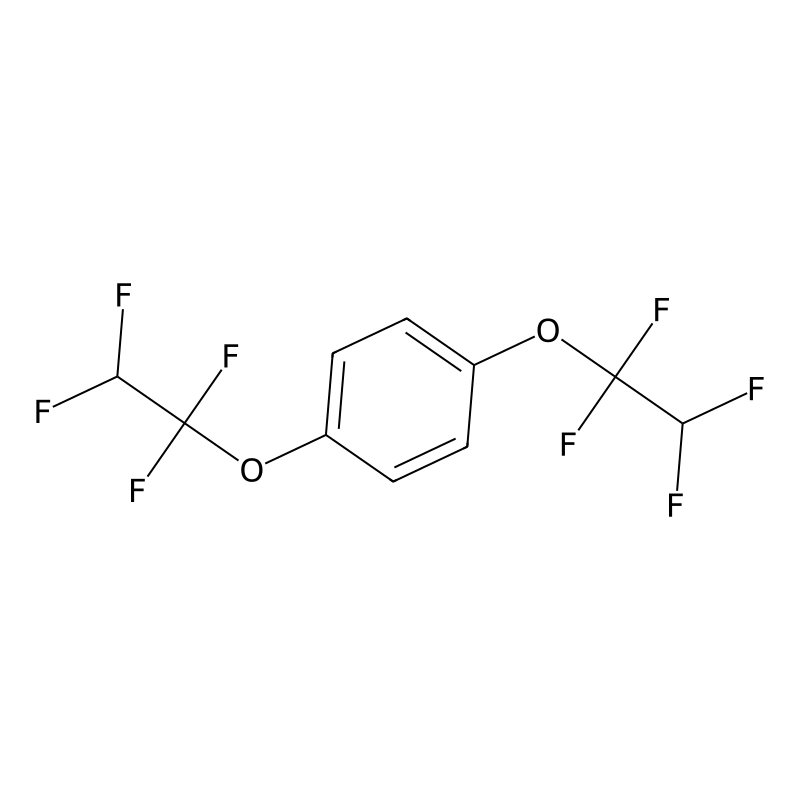1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Material Science
The presence of the fluorinated ethoxy groups attached to the benzene ring introduces electron-withdrawing character and bulky substituents. This combination could be of interest for researchers developing new materials with specific properties, such as liquid crystals or fluoropolymers [].
Organic Synthesis
,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene could potentially serve as a building block in organic synthesis. The aromatic core and the reactive ethoxy functionalities could be utilized to create more complex molecules with desired properties.
1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene is a synthetic organic compound characterized by its unique structure, which includes a benzene ring substituted with two 1,1,2,2-tetrafluoroethoxy groups. Its molecular formula is C10H6F8O2, and it has a molecular weight of approximately 310.14 g/mol . This compound exhibits notable chemical stability under standard conditions and is primarily recognized for its applications in various industrial and research settings.
The synthesis of 1,4-bis(1,1,2,2-tetrafluoroethoxy)benzene typically involves the alkylation of a suitable benzene derivative with 1,1,2,2-tetrafluoroethanol in the presence of a catalyst. Common methods include:
- Nucleophilic substitution: Using a phenolic compound as the nucleophile to react with a suitable tetrafluoroalkyl halide.
- Esterification: Reacting tetrafluoroethanol with an appropriate aromatic compound under acidic conditions to form the ether linkages.
These methods allow for the controlled introduction of the tetrafluoroethoxy groups onto the benzene ring .
1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene finds applications in various fields:
- Material Science: Used as a component in the development of fluorinated polymers and coatings due to its thermal stability and chemical resistance.
- Research: Utilized in proteomics and biochemical studies as a biochemical reagent .
- Fluorinated Solvents: Serves as a potential solvent or additive in chemical processes requiring non-reactive environments.
Several compounds share structural similarities with 1,4-bis(1,1,2,2-tetrafluoroethoxy)benzene. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene | C10H6F8O2 | Similar structure; different substitution pattern |
| 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene | C10H6F8O2 | Another positional isomer; potential differences in reactivity |
| 1-(1,1,2,2-Tetrafluoroethoxy)-4-fluorobenzene | C8H5F5O | Contains a single tetrafluoroethoxy group; more reactive due to fewer substituents |
| 4-(Perfluoropropyl)phenol | C9H7F9O | Contains perfluorinated substituents; differing properties due to chain length |
The uniqueness of 1,4-bis(1,1,2,2-tetrafluoroethoxy)benzene lies in its symmetrical substitution pattern on the benzene ring and the presence of two tetrafluoroethoxy groups which contribute to its stability and potential applications in specialized fields .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








